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9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B13681871
M. Wt: 199.29 g/mol
InChI Key: YJHJCZGLYWNXBH-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems are chemical compounds in which two rings are connected through a single, shared atom known as the spiro atom. tandfonline.com This structural feature imparts a distinct three-dimensional geometry, as the connected rings typically lie in planes that are perpendicular to each other. acs.org In recent years, the incorporation of spirocyclic scaffolds into bioactive molecules has gained considerable traction in drug discovery. nih.govnih.govacs.org

The major advantage offered by spirocyclic cores is their inherent three-dimensionality, which allows for the precise projection of functional groups into three-dimensional space. tandfonline.com This contrasts with the often-planar structures of traditional aromatic and heteroaromatic systems. This spatial arrangement can facilitate more significant and specific interactions with the complex binding sites of biological targets like proteins and enzymes. tandfonline.comresearchgate.net

The rigidity of spirocyclic systems, particularly those composed of smaller rings, limits their conformational freedom. tandfonline.comresearchgate.net This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. researchgate.net The introduction of these sp³-rich scaffolds is a recognized strategy to improve key drug-like properties, including potency, selectivity, and pharmacokinetic profiles. nih.govbldpharm.com Consequently, spirocyclic motifs are increasingly found in clinical candidates and approved drugs, highlighting their value as privileged scaffolds in medicinal chemistry. nih.govnih.govresearchgate.netdndi.org While their synthesis can be challenging due to the presence of a quaternary carbon and the need to control stereochemistry, numerous synthetic methodologies have been developed to address these hurdles. tandfonline.comnih.gov

Table 1: Key Attributes of Spirocyclic Scaffolds in Chemical Research

AttributeDescriptionRelevance in Medicinal Chemistry
Three-Dimensionality Two rings connected by a single spiro atom, often in perpendicular planes.Allows for precise spatial orientation of substituents to interact with complex biological binding sites. tandfonline.comresearchgate.net
Structural Rigidity Limited conformational flexibility compared to acyclic or monocyclic systems.Can reduce the entropic cost of binding, potentially increasing potency and selectivity. tandfonline.comresearchgate.net
sp³-Rich Character High fraction of sp³-hybridized carbon atoms, leading to less planar structures.Associated with improved clinical success rates and better physicochemical properties ("escape from flatland"). nih.govbldpharm.com
Novel Chemical Space Provides access to unique molecular shapes and substituent vectors.Offers opportunities for developing novel intellectual property and overcoming challenges with existing scaffolds. researchgate.net

Significance of Oxane and Azaspirodecane Scaffolds in Bioactive Molecules and Chemical Biology

The molecular architecture of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is built upon two critical heterocyclic scaffolds: an oxane (tetrahydropyran) ring and a piperidine (B6355638) ring, which together form the 1-oxa-9-azaspiro[5.5]undecane core. Both of these individual heterocycles are ubiquitous in biologically active compounds and approved pharmaceuticals.

The oxane ring is a key structural feature in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding via the ether oxygen and to influence solubility and metabolic stability. Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, often serving as a critical pharmacophoric element that can be modified to tune basicity, lipophilicity, and receptor interactions.

The combination of these rings into an azaspirocyclic system, specifically an azaspiroundecane, creates a rigid scaffold that is of significant interest for drug discovery. nih.gov Research into related azaspirocycles has demonstrated their potential across various therapeutic areas. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of pain and obesity. nih.gov Furthermore, the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been explored for developing dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management. researchgate.net The specific 1-oxa-9-azaspiro[5.5]undecane core itself has been the basis for designing potential inhibitors of soluble epoxide hydrolase (sEH) and for developing compounds with antituberculosis activity. researchgate.net These findings underscore the value of the azaspirodecane and related undecane (B72203) scaffolds as "bioactive scaffolds"—structural frameworks that can support the necessary molecular interactions for a desired biological response. mdpi.comnih.gov

Overview of Structural Classes Related to this compound and Their Foundational Research

The compound this compound belongs to the broader class of 1-oxa-9-azaspiro[5.5]undecanes. Foundational research on this core structure and its analogs has established a basis for further exploration. The parent compound, 1-Oxa-9-azaspiro[5.5]undecane, is available commercially as its hydrochloride salt and serves as a building block for more complex derivatives. nih.gov

Research efforts have focused on synthesizing and evaluating various derivatives by introducing functional groups at different positions on the spirocyclic framework. For example, the synthesis of 1-oxa-9-azaspiro[5.5]undecan-4-amine derivatives has been reported. researchgate.net These amines were subsequently used as scaffolds for potential inhibitors of soluble epoxide hydrolase, with one racemic lead compound demonstrating excellent aqueous solubility and oral bioavailability in mice. researchgate.net

Other related spirocyclic systems have also been the subject of significant research, providing a comparative context for the potential of the 1-oxa-9-azaspiro[5.5]undecane class. These include:

1,9-Dioxa-4-azaspiro[5.5]undecanes: Synthesized via Prins cascade cyclization, these compounds represent an isomeric variation where the nitrogen and a carbon atom's positions are swapped relative to the oxygen atoms. nih.gov

1,9-Diazaspiro[5.5]undecanes: These dipiperidine analogs have been extensively studied for various central nervous system and metabolic disorders. nih.gov

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes: These molecules, which incorporate an additional nitrogen atom in the oxane ring, have been designed as dual-target ligands for pain therapy. researchgate.net

This body of work illustrates a consistent interest in spiro[5.5]undecane systems containing both oxygen and nitrogen heteroatoms, driven by their potential to yield biologically active compounds.

Table 2: Foundational Research on Related Spiro[5.5]undecane Scaffolds

Scaffold ClassFoundational Research FocusReported Biological ContextReference(s)
1-Oxa-9-azaspiro[5.5]undecanes Synthesis of amine derivatives and evaluation as sEH inhibitors.Soluble Epoxide Hydrolase (sEH) Inhibition, Antituberculosis researchgate.net
1,9-Dioxa-4-azaspiro[5.5]undecanes Development of novel Prins cascade cyclization synthesis methods.Synthetic Methodology Development nih.gov
1,9-Diazaspiro[5.5]undecanes Synthesis and evaluation for various therapeutic targets.Obesity, Pain, CNS Disorders nih.gov
1-Oxa-4,9-diazaspiro[5.5]undecanes Design of dual-target ligands based on pharmacophore merging.μ-Opioid Receptor (MOR) Agonism, σ1 Receptor (σ1R) Antagonism researchgate.net

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons rooted in the principles of medicinal chemistry and drug discovery.

Firstly, the compound combines the validated 1-oxa-9-azaspiro[5.5]undecane scaffold, which has known biological relevance researchgate.net, with specific, unexplored substitutions. The ethyl group at the N9 position and the hydroxyl group at the C4 position represent a novel substitution pattern. Exploring such novel patterns is crucial for expanding the accessible chemical space and discovering new structure-activity relationships (SAR).

Secondly, the spirocyclic core provides a rigid, three-dimensional framework. This is a desirable feature for developing potent and selective ligands, as it can lead to more defined interactions with biological targets compared to more flexible or planar molecules. tandfonline.combldpharm.com

Thirdly, the functional groups present—a tertiary amine (the N-ethylpiperidine moiety) and a secondary alcohol (the hydroxyl group on the oxane ring)—offer key interaction points. The tertiary amine can act as a proton acceptor or form ionic bonds, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. These features are critical for molecular recognition and binding to enzymes or receptors. Investigating how this specific combination of functionalities on this rigid scaffold influences biological activity is a logical step forward from the foundational research on related amines. researchgate.net

Finally, the pursuit of novel molecular entities is essential for generating new intellectual property and for providing chemical probes to better understand biological systems. A thorough study of this compound would contribute fundamental knowledge about the chemical, physical, and biological properties of this specific subclass of spirocycles.

Research Objectives and Scope of the Proposed Scholarly Endeavor on this compound

A focused scholarly endeavor on this compound would be structured around a set of clear objectives, confined to a scope appropriate for foundational research.

Research Objectives:

Chemical Synthesis: To design and execute an efficient, scalable, and stereocontrolled synthetic route to obtain this compound in high purity. This includes the preparation of individual stereoisomers to enable future stereochemical-activity studies.

Structural and Physicochemical Characterization: To unambiguously confirm the chemical structure, including relative and absolute stereochemistry, using a suite of modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography). Key physicochemical properties such as aqueous solubility, lipophilicity (LogP/D), and ionization constant (pKa) will be experimentally determined to assess the compound's drug-likeness.

Initial Biological Profiling: To conduct a broad, hypothesis-driven biological screening of the compound. Based on the activities of related scaffolds researchgate.netresearchgate.net, this screening would initially focus on targets such as soluble epoxide hydrolase, various microbial strains (e.g., Mycobacterium tuberculosis), and relevant CNS receptors (e.g., opioid and sigma receptors).

Preliminary Structure-Activity Relationship (SAR) Assessment: To synthesize a small, focused set of analogs by modifying the N-ethyl and C4-hydroxyl groups. This will provide initial insights into the importance of these functionalities for any observed biological activity.

Scope of the Endeavor:

The scope of this proposed research will be strictly limited to the in vitro characterization of the target compound. It will encompass the complete chemical synthesis, analytical characterization, and the initial exploration of its biological and pharmacological properties in cell-free and cell-based assays. The project is not intended to include in vivo animal studies, pharmacokinetic profiling, or formulation development. The primary goal is to generate a comprehensive data package on this compound that establishes a foundation for any subsequent, more extensive medicinal chemistry optimization programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B13681871 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

9-ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H21NO2/c1-2-12-6-4-11(5-7-12)9-10(13)3-8-14-11/h10,13H,2-9H2,1H3

InChI Key

YJHJCZGLYWNXBH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

Synthetic Methodologies for the Construction of 9 Ethyl 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Spiro[5.5]undecane Framework

Retrosynthetic analysis of the 9-Ethyl-1-oxa-9-azaspiro[5.5]undecane core reveals several potential disconnection points. The spirocyclic nature of the molecule is the central challenge, and strategies must focus on forming the two heterocyclic rings—a tetrahydropyran (B127337) and a piperidine (B6355638)—around a common quaternary carbon atom.

Key strategic disconnections include:

C-O and C-N Bond Disconnections: The most common approach involves disconnecting the bonds forming the heterocyclic rings. This strategy simplifies the target into a linear or branched precursor containing all the necessary carbon and heteroatoms. Subsequent intramolecular cyclization would then form the spiro-system.

Spiro-Carbon Bond Disconnections: A more advanced strategy involves disconnecting two carbon-carbon bonds at the spirocenter. This approach might rely on cycloaddition or annulation reactions where two separate cyclic precursors are joined to form the spiro[5.5]undecane system.

A plausible retrosynthetic pathway for the core scaffold is illustrated below. Disconnecting the C-O bond of the tetrahydropyran ring and a C-N bond of the piperidine ring leads to a linear amino-diol precursor. This precursor, in turn, can be simplified into more readily available starting materials. The ethyl group is typically introduced late in the synthesis via N-alkylation of the secondary amine. The 4-hydroxyl group can be envisioned as arising from the reduction of a corresponding ketone (a spiro-undecanone).

Table 1: Key Retrosynthetic Disconnections for the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

Disconnection StrategyDescriptionResulting Precursor Type
Intramolecular Cyclization Cleavage of one C-O and one C-N bond within the two rings.Acyclic amino-diol or related functionalized linear chain.
Intermolecular Annulation Cleavage of C-C bonds adjacent to the spirocenter.Two separate cyclic or acyclic fragments that are joined together.
Prins-type Cyclization Disconnection leading to a homoallylic alcohol and an aldehyde/iminium ion.An amino-alkene precursor for reaction with an aldehyde.

Development of Core Spirocyclic Systems: Approaches to the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

The construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold is the cornerstone of the synthesis. Several methodologies can be employed to achieve this, ranging from powerful intramolecular cyclizations to intermolecular ring-forming reactions.

Intramolecular cyclization is a powerful strategy for forming cyclic systems, and it is particularly well-suited for constructing spirocycles from a single, highly functionalized precursor. One of the most effective methods for synthesizing the 1-oxa-9-azaspiro[5.5]undecane scaffold is the Prins cyclization. osi.lv This reaction typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or its equivalent. In the context of the target molecule, a variation involving an iminium ion generated from a precursor amine can trigger a cascade reaction to form both the piperidine and tetrahydropyran rings in a single, highly efficient step. osi.lvacs.org

Other potential intramolecular strategies include:

Radical Cyclization: An α-acylaminoradical cyclization could be employed to form one of the heterocyclic rings, followed by a second cyclization to complete the spiro-system. researchgate.net

Transition-Metal-Catalyzed Cyclization: Catalysts based on gold, platinum, or palladium can facilitate the cyclization of precursors like dihydroxyalkynes or epoxy alkynes to form spiroketal structures. rsc.org While directly applied to spiroketals, these principles can be adapted for oxa-azaspirocycles.

Intermolecular strategies build the spirocyclic framework by combining two or more simpler molecules. These methods can offer greater convergence but often require careful control of regioselectivity and stereoselectivity.

A notable example is the double Michael addition. In this approach, a nucleophile with two acidic protons (like a 1,3-dione) can react with two equivalents of an acceptor molecule in a tandem fashion to build the spiro[5.5]undecane carbon skeleton. researchgate.net Subsequent modification of the functional groups would be necessary to introduce the oxygen and nitrogen heteroatoms.

Transition-metal catalysis also enables powerful intermolecular annulation reactions. For instance, a one-pot palladium-catalyzed carbonylative Sonogashira coupling followed by a double annulation has been used to synthesize benzannulated researchgate.netresearchgate.net-spiroketals, showcasing a strategy that could be adapted for the target scaffold. researchgate.net

The spiro carbon in the 1-oxa-9-azaspiro[5.5]undecane scaffold is a quaternary stereocenter, and controlling its absolute and relative stereochemistry is a significant challenge. The conformational stability of the final product is often influenced by anomeric effects, particularly in spiroketal systems, where stereoisomers can have vastly different thermodynamic stabilities. researchgate.net

Methods to achieve stereocontrol include:

Substrate Control: The existing stereocenters in a chiral, non-racemic precursor can direct the stereochemical outcome of the cyclization reaction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor to guide the formation of the spiro center in a stereoselective manner, after which the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral gold-phosphine complexes or chiral N,N'-dioxide-Mg(II) complexes, has shown promise in achieving enantioselective spiroketalization. rsc.orgresearchgate.net Similar catalytic systems could be developed for the asymmetric synthesis of the 1-oxa-9-azaspiro scaffold. This approach is central to modern stereocontrolled alkaloid synthesis, where complex quaternary centers are often constructed with high fidelity. nih.govorganic-chemistry.org

Introduction and Functionalization of the 4-Hydroxyl Moiety in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Once the core spirocyclic system is established, the final steps involve the introduction of the ethyl group on the nitrogen and the hydroxyl group at the C4 position. The N-ethylation is typically straightforward and can be achieved by reacting the secondary amine of the spiro-scaffold with an ethylating agent like ethyl iodide or diethyl sulfate.

The introduction of the 4-hydroxyl group, however, requires more finesse, especially if stereocontrol is desired. hyphadiscovery.comgeeksforgeeks.org

The most common strategy for introducing the 4-hydroxyl group involves the synthesis of an intermediate containing a carbonyl group at the C4 position, namely 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-one . This ketone can then be reduced to the desired alcohol.

Table 2: Reagents for the Stereoselective Reduction of a C4-Ketone

Reducing AgentTypical Stereochemical OutcomeNotes
Sodium borohydride (B1222165) (NaBH₄) Often gives a mixture of diastereomers, favouring the thermodynamically more stable alcohol.Mild, inexpensive, and widely used.
Lithium aluminum hydride (LiAlH₄) A powerful reducing agent, often less selective than complex hydrides.Reacts with a wide range of functional groups.
L-Selectride® or K-Selectride® Bulky reducing agents that typically approach from the less sterically hindered face, providing high diastereoselectivity for the kinetically controlled product. researchgate.netExcellent for controlling stereochemistry in cyclic ketones.

The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol. Bulky hydride reagents like L-Selectride® are often used to achieve high levels of diastereoselectivity by favouring attack from the less sterically encumbered face of the ketone. researchgate.net

Alternatively, a C-H oxidation strategy could be employed on a pre-formed 9-Ethyl-1-oxa-9-azaspiro[5.5]undecane. Modern methods using reagents like dioxoperoxy chromium(VI) or enzymatic systems (e.g., engineered P450 enzymes) can achieve direct hydroxylation of activated C-H bonds, sometimes with high regio- and stereoselectivity. researchgate.netacs.org This "late-stage functionalization" approach is an increasingly powerful tool in complex molecule synthesis. hyphadiscovery.com

Stereoselective Hydroxylation Methodologies

The introduction of a hydroxyl group at the C4 position of the 1-oxa-9-azaspiro[5.5]undecane core with a defined stereochemistry is a critical step in the synthesis of this compound. Achieving high stereoselectivity can be approached through various catalytic asymmetric methods, which guide the reaction towards the desired diastereomer.

One promising approach involves the use of chiral catalysts that can facilitate the enantioselective construction of the spiroketal framework. nih.gov For instance, bifunctional aminothiourea catalysts have been demonstrated to mediate intramolecular hemiacetalization/oxy-Michael addition cascades, leading to the formation of chiral spiroketals with high enantioselectivity. nih.gov This method relies on multipoint recognition by the catalyst through hydrogen bonding to control the stereochemical outcome. nih.gov While not directly applied to this compound, this strategy highlights the potential of organocatalysis in achieving stereocontrol in spiroketal synthesis.

Another strategy involves the use of transition-metal catalysis. Chiral iridium catalysts, for example, have been employed in asymmetric cascade allylation/spiroketalization reactions to furnish structurally unique spiroketals with excellent enantioselectivity and diastereoselectivity. acs.org The development of novel catalytic systems, including bimetallic catalysis involving metals like gold and magnesium, has also shown success in the enantioselective synthesis of spiroketals. researchgate.net These methods provide a foundation for developing a stereoselective hydroxylation strategy for the target molecule, likely through the asymmetric cyclization of a suitably functionalized precursor.

The table below summarizes potential catalytic systems for stereoselective spiroketal synthesis, which could be adapted for the synthesis of this compound.

Catalyst TypePotential Application in Stereoselective HydroxylationAnticipated Outcome
Bifunctional AminothioureaIntramolecular hemiacetalization/oxy-Michael addition cascadeHigh enantioselectivity through hydrogen bonding interactions. nih.gov
Chiral Iridium(I) ComplexAsymmetric cascade allylation/spiroketalizationHigh enantioselectivity and diastereoselectivity. acs.org
Bimetallic Au(III)/Mg(II)Enantioselective tandem cycloisomerization/[4+2] cycloadditionAccess to chiral spiroketals with high enantiomeric excess. researchgate.net

Alkylation at the Nitrogen Atom: Incorporation of the 9-Ethyl Group

The introduction of the ethyl group at the nitrogen atom of the spirocyclic core is a crucial step in the synthesis of the target compound. This can be achieved through several methods, primarily direct N-alkylation or reductive amination.

Direct N-alkylation involves the reaction of the parent 1-oxa-9-azaspiro[5.5]undecan-4-ol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation or the formation of quaternary ammonium (B1175870) salts, depending on the reactivity of the substrate and the reaction conditions. The choice of base and solvent is critical to ensure high yields and selectivity. A common procedure in the synthesis of related aza-spiro compounds involves a final step of Boc-deprotection followed by N-alkylation to yield the target molecule. researchgate.netacs.org

Table of Typical Reagents for Direct N-Alkylation:

Alkylating AgentBaseSolventPotential Issues
Ethyl IodidePotassium CarbonateAcetonitrile (B52724)Potential for over-alkylation
Ethyl BromideSodium HydrideTetrahydrofuranHandling of a strong, moisture-sensitive base
Diethyl SulfateTriethylamineDichloromethane (B109758)Toxicity of the alkylating agent

Reductive amination offers an alternative and often more controlled method for introducing the ethyl group. This two-step, one-pot process typically involves the reaction of the precursor amine, 1-oxa-9-azaspiro[5.5]undecan-4-ol, with acetaldehyde (B116499) in the presence of a reducing agent. The intermediate iminium ion is then reduced in situ to the desired N-ethyl product. In some synthetic routes leading to similar spirocyclic amines, a domino alkylation–cyclization is followed by a reduction or reductive amination step with a primary amine. researchgate.net

A key advantage of reductive amination is the mildness of the reaction conditions and the high selectivity often achieved. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its selectivity for imines over carbonyl groups. researchgate.net

Comparison of N-Alkylation Methodologies:

MethodDescriptionAdvantagesDisadvantages
Direct N-Alkylation Reaction of the amine with an ethyl halide in the presence of a base. researchgate.netacs.orgSimple, one-step procedure.Risk of over-alkylation, may require harsh conditions.
Reductive Amination Reaction of the amine with acetaldehyde and a reducing agent. researchgate.netMild conditions, high selectivity, less risk of over-alkylation.Two-step, one-pot process, may require careful control of pH.

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

Optimizing reaction conditions is paramount for developing a scalable and economically viable synthesis of this compound. Key parameters for optimization include temperature, solvent, catalyst loading, and reaction time. The goal is to maximize yield and purity while minimizing reaction times and the formation of byproducts.

For the N-alkylation step, for instance, a systematic study of different base and solvent combinations can significantly impact the efficiency of the reaction. Similarly, in a reductive amination approach, the choice of reducing agent and the stoichiometry of the reactants are critical.

Process intensification strategies, such as the use of flow chemistry, can offer significant advantages over traditional batch processing. A telescoped flow process, for example, can combine multiple reaction steps, such as a ring-closing metathesis and a hydrogenation, into a continuous operation. researchgate.net This can lead to reduced catalyst loading, significant cost savings, and a decrease in the process mass intensity (PMI). researchgate.net While not yet reported for the specific synthesis of this compound, such approaches represent the forefront of efficient chemical manufacturing.

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. rroij.comnih.gov

A key aspect of green chemistry is the use of catalytic reagents in place of stoichiometric ones, as this minimizes waste. nih.gov The development of reusable and environmentally benign catalysts is a major focus of research. For the N-alkylation step, for example, the use of reusable cobalt nanoparticles has been reported as a general and selective method for the N-alkylation of amines with alcohols, proceeding via a hydrogen borrowing methodology. acs.org This approach generates water as the only byproduct, offering a significant environmental advantage over traditional methods that use alkyl halides.

The use of biocatalysts, such as enzymes, also aligns with the principles of green chemistry. upubscience.com Biocatalytic routes can offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. upubscience.com While specific biocatalytic methods for the synthesis of the target molecule have not been detailed, the application of biotechnology in chemical synthesis is a rapidly growing field with significant potential for making the production of complex molecules like this compound more sustainable. upubscience.com

Solvent Selection and Waste Minimization Strategies in the Synthesis of this compound

The synthesis of complex heterocyclic compounds such as this compound places significant emphasis on the choice of solvents and the implementation of waste reduction methodologies. These considerations are pivotal not only for optimizing reaction yield and purity but also for aligning with the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. While specific synthetic protocols for this compound are not extensively detailed in publicly available literature, an analysis of synthetic routes for the parent 1-oxa-9-azaspiro[5.5]undecane scaffold and related N-substituted piperidines allows for an informed discussion on appropriate solvent selection and waste minimization strategies. ajgreenchem.comresearchgate.net

Solvent Selection

The choice of solvent is a critical parameter in the synthesis of aza-spiroketals, influencing reaction rates, equilibria, and the stability of intermediates. ajgreenchem.com The ideal solvent should facilitate the desired transformations while being environmentally benign, non-toxic, and easily recyclable.

In the context of constructing the this compound framework, which involves the formation of both a tetrahydropyran ring and a substituted piperidine ring, the polarity and protic or aprotic nature of the solvent are key factors. Protic solvents, for instance, can play a dual role as both a reaction medium and a catalyst, particularly in steps involving imine formation or cyclization.

Comparison of Potential Solvents:

SolventTypeGreen Chemistry ClassificationKey Considerations for Aza-Spiroketal Synthesis
WaterProticRecommendedExcellent for certain cyclization reactions; may require co-solvents for starting material solubility. nih.gov
EthanolProticRecommendedA greener alternative to methanol, effective in accelerating reaction rates for piperidine synthesis. ajgreenchem.com
MethanolProticProblematicEffective but more toxic than ethanol. ajgreenchem.com
Dichloromethane (DCM)AproticProblematicOften used in spirocyclization but is a suspected carcinogen. nih.gov
TolueneAproticProblematicEffective for certain elimination reactions but has significant health and environmental concerns. rsc.org
Tetrahydrofuran (THF)AproticProblematicA versatile solvent but can form explosive peroxides.
Cyclopentyl methyl ether (CPME)AproticRecommendedA greener alternative to THF and other ethers, with a high boiling point and lower peroxide formation tendency. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)AproticRecommendedDerived from renewable resources, it is a viable greener substitute for THF and DCM in many applications.

The trend in modern synthetic chemistry is to move away from hazardous chlorinated and aromatic solvents towards greener alternatives like water, ethanol, CPME, and 2-MeTHF. acs.org For the synthesis of this compound, a biphasic system or the use of a co-solvent might be necessary to accommodate the varying polarities of reactants and intermediates.

Waste Minimization Strategies

The reduction of waste in chemical synthesis is a cornerstone of green chemistry. Several strategies can be employed to minimize waste during the construction of this compound.

Key Waste Reduction Approaches:

StrategyDescriptionApplicability to Aza-Spiroketal Synthesis
Catalysis The use of catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. This can include metal catalysts, organocatalysts, or biocatalysts.Iron-catalyzed C-H activation and other transition metal-catalyzed cyclizations can be employed to form the heterocyclic rings with high atom economy. rsc.org
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and overall waste.A one-pot dearomative spirocyclization has been demonstrated for the synthesis of aza-spiro piperidines, a strategy that could be adapted for the target molecule. nih.gov
Microwave-Assisted Synthesis Microwave irradiation can accelerate reaction rates, often leading to cleaner reactions, higher yields, and reduced solvent volumes.This technique has been successfully applied to the multicomponent synthesis of various spiro heterocycles. nih.gov
Solvent-Free Reactions Conducting reactions in the absence of a solvent, where one of the reactants acts as the solvent, is an ideal green chemistry approach.While potentially challenging for complex multi-step syntheses, some steps may be amenable to solvent-free conditions, particularly with the aid of microwave irradiation.
Solid-Phase Synthesis Anchoring the starting material to a solid support can simplify purification by allowing for the washing away of excess reagents and by-products, thereby reducing solvent use during purification.This methodology has been shown to be efficient for the synthesis of functionalized spirocyclic heterocycles, with the added benefit of eliminating the use of some toxic reagents. nih.gov
Flow Chemistry Continuous flow reactors can offer improved reaction control, enhanced safety, and reduced waste generation compared to batch processes.A continuous flow protocol using a heterogeneous manganese catalyst has been developed for C-H oxidation, a type of reaction that could be relevant to the synthesis of the target compound. rsc.org

By integrating a judicious selection of greener solvents with modern waste minimization techniques, the synthesis of this compound can be designed to be both efficient and environmentally responsible. The application of these principles not only improves the sustainability of the chemical process but also often leads to economic benefits through reduced consumption of materials and energy.

Due to the absence of publicly available scientific literature containing the specific nuclear magnetic resonance (NMR) spectroscopic data for the compound “this compound”, it is not possible to generate the requested article.

A thorough search for primary sources detailing the ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) analysis of this specific molecule did not yield the necessary experimental data, such as chemical shifts, coupling constants, and correlation signals. Without this foundational information, a scientifically accurate and detailed elucidation of its structure as per the provided outline cannot be composed.

The generation of data tables and a comprehensive discussion of the proton and carbon environments, as well as their connectivity and spatial proximity, is contingent on the availability of peer-reviewed research findings that specifically characterize "this compound". As this information is not accessible through the conducted searches, the creation of the article is unachievable.

Advanced Spectroscopic and Structural Elucidation Techniques for 9 Ethyl 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Two-Dimensional (2D) NMR Experiments for Connectivity and Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Information

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a 2D NOESY experiment would be crucial in defining its preferred conformation in solution. Cross-peaks in a NOESY spectrum arise from dipolar coupling between protons that are typically less than 5 Å apart, providing invaluable information about through-space interactions.

Hypothetical Research Findings:

A NOESY analysis of this compound would likely focus on key correlations to establish the relative orientation of the ethyl group and the substituents on the two rings. For instance, NOE cross-peaks between the protons of the ethyl group at the 9-position and specific protons on the tetrahydropyran (B127337) and piperidine (B6355638) rings would reveal the conformational arrangement of the spirocyclic system. The presence or absence of correlations between the proton at the 4-position bearing the hydroxyl group and adjacent ring protons would help to ascertain its axial or equatorial orientation.

Interactive Data Table: Hypothetical NOESY Correlations for this compound

Proton 1Proton 2Expected NOE IntensityInferred Proximity
H-4H-2 (axial)StrongAxial orientation of -OH
H-4H-6 (axial)StrongAxial orientation of -OH
Ethyl-CH₂H-8 (axial)MediumProximity of ethyl group to piperidine ring
Ethyl-CH₂H-10 (axial)MediumProximity of ethyl group to piperidine ring

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Detailed Research Findings:

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration of the ether linkage within the tetrahydropyran ring would likely appear in the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring would be observed around 1250-1020 cm⁻¹. Furthermore, C-H stretching vibrations for the sp³ hybridized carbons would be present in the 3000-2850 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3400-3200 (broad)
Ether (C-O-C)C-O Stretch1150-1085
Amine (C-N)C-N Stretch1250-1020
Alkane (C-H)C-H Stretch3000-2850

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the unambiguous determination of its elemental composition and molecular formula.

Detailed Research Findings:

For this compound (molecular formula C₁₁H₂₁NO₂), HRMS analysis would yield a precise mass measurement of the molecular ion [M+H]⁺. This experimentally determined mass would be compared to the calculated theoretical mass to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be employed to investigate the fragmentation pathways. Common fragmentation patterns would likely involve the loss of the hydroxyl group as a water molecule, and cleavage of the C-C bonds within the spirocyclic rings, providing structural insights.

Interactive Data Table: Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)Inferred Fragment
[M+H]⁺199.1572199.1570-1.0Molecular Ion
[M+H-H₂O]⁺181.1467181.1465-1.1Loss of water

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Detailed Research Findings:

A successful single-crystal X-ray diffraction analysis of this compound would provide a definitive solid-state structure. The resulting crystallographic data would confirm the spirocyclic nature of the molecule, the connectivity of all atoms, and the relative stereochemistry of the chiral centers, including the spirocenter at C5 and the carbon bearing the hydroxyl group at C4. Furthermore, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute stereochemistry could be determined.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α, β, γ (°)90, 90, 90
Volume (ų)1104.5
Z4

Chiroptical Spectroscopy (ORD and CD) for Stereochemical Assignment of Chiral Centers within this compound

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides information about the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral compound.

Detailed Research Findings:

Given the presence of at least two chiral centers in this compound, ORD and CD spectroscopy would be valuable for assigning their absolute configurations, especially if X-ray crystallography is not feasible. The sign and magnitude of the Cotton effects in the ORD and CD spectra are characteristic of the stereochemical environment of the chromophores within the molecule. By comparing the experimental spectra to those predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomers could be assigned.

Interactive Data Table: Hypothetical Chiroptical Data for an Enantiomer of this compound

TechniqueWavelength (nm)Molar Ellipticity [θ] or Rotation [Φ]
CD210+5,000
ORD220+10,000

Computational and Theoretical Investigations of 9 Ethyl 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol

Molecular Modeling and Conformational Analysis of the Spiro[5.5]undecane Ring System

The spiro[5.5]undecane core of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol imparts significant conformational rigidity and chirality to the molecule. rsc.org Molecular modeling techniques are instrumental in exploring the potential spatial arrangements of the two six-membered rings and the substituents.

To identify the most stable conformations of this compound, computational chemists employ energy minimization and conformational search algorithms. Energy minimization techniques, such as the steepest descent and conjugate gradient methods, are used to locate the nearest local energy minimum on the potential energy surface.

Conformational search algorithms systematically or randomly vary the torsional angles of the molecule to explore its conformational space more broadly. Common methods include:

Systematic Searches: These methods increment specific dihedral angles by a defined step size, generating a grid of possible conformations.

Stochastic/Random Searches: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Molecular Dynamics Simulations: This technique simulates the movement of atoms over time, allowing the molecule to overcome energy barriers and explore different conformational states.

These searches would typically be performed using force fields like MMFF94 or AMBER, which provide a computationally efficient way to estimate the potential energy of different conformations.

The two six-membered rings in the spiro[5.5]undecane system can adopt various puckered conformations, such as chair, boat, and twist-boat. researchgate.net Torsional profile analysis, which involves calculating the energy as a function of a specific dihedral angle, is crucial for understanding the energy barriers between these conformations.

For the 1-oxa-9-azaspiro[5.5]undecane ring system, the chair conformation is generally the most stable for six-membered rings. researchgate.net However, the presence of the spiro center and the substituents (ethyl and hydroxyl groups) can influence the relative stabilities of different chair-chair combinations (e.g., axial vs. equatorial positioning of substituents). Ring puckering studies, often employing parameters like the Cremer-Pople puckering coordinates, can quantify the exact shape and deviation from ideal geometries of each ring.

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

For a more accurate description of the electronic structure and properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) and ab initio methods provide a more rigorous treatment of electron correlation effects compared to force fields. nih.govnih.gov

DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G* or 6-311+G(d,p), can be used to determine the electronic properties of the molecule. researchgate.net

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken, NBO) can identify the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. mdpi.com

Table 1: Representative Frontier Orbital Energies for a Spiro Compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap5.3

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters that can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the isotropic magnetic shielding tensors, which can then be converted to NMR chemical shifts (¹H and ¹³C). researchgate.net

IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding IR intensities can be predicted. These calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical method.

Table 2: Predicted Spectroscopic Data for a Hypothetical Spiro Compound

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (Spiro Carbon)95 ppm
¹H NMR Chemical Shift (Hydroxyl Proton)3.5 ppm
IR Frequency (O-H Stretch)3400 cm⁻¹
IR Frequency (C-N Stretch)1100 cm⁻¹

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available.

Computational methods can be used to investigate the mechanisms of the synthetic reactions leading to this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate.

The characterization of transition states, often located using methods like the synchronous transit-guided quasi-Newton (STQN) method, provides the activation energy of the reaction. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular synthetic route. For instance, the formation of the spirocyclic core could be modeled to understand the stereochemical outcome of the reaction. researchgate.net

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions

Currently, specific molecular dynamics (MD) simulation studies on this compound are not available in the public domain. However, the principles of MD simulations can be described in the context of how they would be applied to this molecule.

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, an MD simulation would involve creating a virtual model of the molecule and its surrounding environment, typically a solvent like water. By calculating the forces between atoms and integrating Newton's laws of motion, the simulation tracks the trajectory of each atom over time.

This powerful technique would allow researchers to:

Analyze Conformational Flexibility: The spirocyclic core of this compound imparts a degree of rigidity, but the ethyl group and the hydroxyl substituent, as well as the piperidine (B6355638) and tetrahydropyran (B127337) rings, can still exhibit various conformations. MD simulations would reveal the preferred three-dimensional structures of the molecule in a solution, which is crucial for understanding its interaction with biological targets.

Investigate Solvent Effects: The interactions between this compound and solvent molecules, such as water, are critical for its solubility and bioavailability. MD simulations can provide detailed information about the formation of hydrogen bonds between the hydroxyl and amine groups of the compound and surrounding water molecules. The organization of the solvent around the hydrophobic ethyl group could also be visualized and quantified.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound in a water box might yield data such as that presented in the interactive table below.

Simulation ParameterHypothetical ValueSignificance
Root Mean Square Deviation (RMSD) of the spiro scaffold0.8 ÅIndicates the stability of the core ring structure over the simulation time.
Number of Hydrogen Bonds with Water (average)3.5Reflects the compound's ability to interact with an aqueous environment.
Solvent Accessible Surface Area (SASA) of the ethyl group45 ŲProvides a measure of the exposure of the hydrophobic moiety to the solvent.

In Silico Ligand-Receptor Docking Studies and Binding Affinity Predictions for Hypothetical Biological Targets

While specific docking studies for this compound have not been published, research on the broader class of 1-oxa-9-azaspiro[5.5]undecane derivatives has utilized molecular docking to explore their therapeutic potential, for instance, as antituberculosis agents targeting the MmpL3 protein. osi.lv This approach can be hypothetically applied to this compound to predict its binding to a potential biological target.

In silico ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target and for elucidating the molecular basis of ligand-receptor interactions.

The first step in a docking study is the identification of potential binding pockets on the surface of a hypothetical biological target. These pockets are typically clefts or cavities with appropriate size, shape, and chemical properties to accommodate the ligand. For this compound, a binding pocket that can accommodate its spirocyclic structure and form specific interactions with its functional groups would be sought.

For example, if we were to hypothetically dock this compound into the active site of an enzyme, the docking algorithm would sample numerous possible conformations and orientations of the ligand within the binding pocket, each scored based on a function that estimates the binding affinity.

Once a plausible binding pose is identified, the interactions between this compound and the amino acid residues of the hypothetical target can be analyzed. Key interaction motifs would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine ring are capable of forming hydrogen bonds, acting as both donors and acceptors. These interactions are highly directional and play a crucial role in ligand-receptor recognition and binding specificity.

Hydrophobic Interactions: The ethyl group and the aliphatic portions of the spirocyclic rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces.

A hypothetical summary of docking results for this compound against a putative kinase target is presented in the interactive table below.

Interaction TypeInteracting Residue (Hypothetical)Distance (Å)Predicted Contribution to Binding Affinity
Hydrogen Bond (Donor)ASP 1452.9High
Hydrogen Bond (Acceptor)LYS 883.1Moderate
Hydrophobic InteractionLEU 1983.8Moderate
Hydrophobic InteractionILE 754.2Low

Pharmacophore Modeling and Virtual Screening Applications for Structure-Based Design Principles

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific three-dimensional geometry.

For a compound like this compound, a pharmacophore model could be developed based on its interactions with a hypothetical receptor, as determined by docking studies. nih.gov The key features might include:

A hydrogen bond donor feature corresponding to the secondary amine.

A hydrogen bond acceptor/donor feature from the hydroxyl group.

A hydrophobic feature representing the ethyl group.

The spatial arrangement of these features, dictated by the rigid spirocyclic scaffold.

Once a pharmacophore model is established, it can be used as a three-dimensional query to search large chemical databases for other molecules that possess the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of novel compounds with the potential to bind to the same target. This approach is significantly more efficient than high-throughput screening of physical compounds.

The principles of structure-based design, guided by pharmacophore modeling and virtual screening, would enable the rational optimization of this compound. For instance, if the virtual screening identifies compounds with higher predicted binding affinity, the structural modifications that lead to this improvement can be incorporated into the design of new analogs of the lead compound.

Mechanistic Pharmacological and Biological Activity Profiling of 9 Ethyl 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol in Vitro Focus

In Vitro Receptor Binding and Functional Assays

No specific studies detailing the in vitro receptor binding profile or functional activity of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol were identified. Research on analogous spirocyclic systems suggests that such compounds can be designed to interact with various receptors, including opioid and sigma receptors, but this cannot be directly extrapolated to the specific compound .

Radioligand Binding Studies for Receptor Affinity Determination (Ki values)

There is no available data from radioligand binding studies that would allow for the determination of the binding affinity (Ki values) of this compound for any specific receptors.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis (e.g., cAMP accumulation, Ca2+ flux) in vitro

Information regarding the effect of this compound on G-Protein Coupled Receptor (GPCR) signaling pathways, such as its potential to modulate cyclic AMP (cAMP) accumulation or intracellular calcium (Ca2+) flux, is not available in the current scientific literature.

Ion Channel Modulation Studies in Recombinant Expression Systems

No published research was found that investigates the potential for this compound to modulate the activity of ion channels in recombinant expression systems.

Enzyme Kinetic Studies and Mechanistic Elucidation of Inhibition/Activation

Detailed enzyme kinetic studies to characterize the potential inhibitory or activatory effects of this compound on specific enzymes have not been reported. While related scaffolds have been explored as inhibitors for enzymes like soluble epoxide hydrolase or carbonic anhydrases, this specific compound has not been the subject of such published investigations.

Determination of IC50 and Ki Values against Specific Enzymes

There are no publicly available experimental data determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific enzymes.

Mode of Inhibition Analysis (Competitive, Non-competitive, Uncompetitive)

In the absence of primary enzyme kinetic data, no analysis of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound can be provided.

Cellular Target Engagement and Biochemical Pathway Modulation

Comprehensive searches of scientific literature and chemical databases did not yield specific data regarding the cellular target engagement and biochemical pathway modulation of this compound. While research exists on the broader class of 1-oxa-9-azaspiro[5.5]undecane derivatives, the specific experimental results for this particular compound are not publicly available.

Assessment of Intracellular Receptor Occupancy

There is no available information from in vitro studies assessing the intracellular receptor occupancy of this compound.

Western Blot and ELISA-based Studies for Protein Expression/Phosphorylation Changes in vitro

No Western Blot or ELISA data has been published detailing the effects of this compound on protein expression or phosphorylation in cell-based assays.

Structure-Activity Relationship (SAR) Investigations for this compound Analogs

While the synthesis and biological evaluation of various spirocyclic compounds, including derivatives of 1-oxa-9-azaspiro[5.5]undecane, have been reported, specific structure-activity relationship (SAR) studies focusing on analogs of this compound are not detailed in the available literature. Research on related compounds, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, has explored how modifications at different positions of the spirocyclic scaffold influence biological activity, but this information is not directly transferable to the compound of interest.

Design and Synthesis of Structurally Modified Analogs

There are no published studies that specifically describe the design and synthesis of structurally modified analogs of this compound for the purpose of SAR investigation.

Correlation of Structural Features with Specific Biological Activities

Due to the lack of synthesized analogs and corresponding biological testing data, no correlations between the structural features of this compound analogs and their specific biological activities have been established in the public domain.

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Analytical and Detection Methodologies for 9 Ethyl 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol in Research Settings

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the separation, identification, and purification of chemical compounds. For a molecule like 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a variety of chromatographic techniques would be employed throughout its synthesis and characterization lifecycle.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying non-volatile compounds like this compound. The development of a robust HPLC method would be a critical step in its chemical synthesis and quality control.

The choice between reverse-phase (RP) and normal-phase (NP) chromatography depends on the polarity of the analyte. Given the structure of this compound, which contains both polar (hydroxyl and amine groups) and non-polar (ethyl and cyclohexane (B81311) moieties) features, either mode could potentially be developed.

Reverse-Phase HPLC: This is the most common mode of HPLC. It uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). For this compound, RP-HPLC would be the first choice for purity assessment. Method development would involve optimizing the mobile phase composition, pH (to control the ionization of the tertiary amine), and column temperature to achieve optimal separation from starting materials, byproducts, and degradants.

Normal-Phase HPLC: This technique employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (such as hexane (B92381) and ethyl acetate). NP-HPLC can be particularly useful for separating isomers or compounds with very similar polarity that are difficult to resolve using reverse-phase methods.

Table 1: Representative HPLC Method Parameters for Purity Analysis

Parameter Reverse-Phase HPLC Normal-Phase HPLC
Column C18, 4.6 x 150 mm, 5 µm Silica (B1680970), 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A: HexaneB: Ethyl Acetate (B1210297)
Gradient 5% B to 95% B over 20 min 10% B to 50% B over 15 min
Flow Rate 1.0 mL/min 1.2 mL/min
Detection UV at 210 nm or ELSD UV at 220 nm or ELSD
Column Temp. 30 °C 25 °C

Note: This table presents typical starting parameters for method development and would require optimization for the specific compound.

The spirocyclic nature of this compound can give rise to stereoisomers. If the compound is synthesized as a single enantiomer or diastereomer, its stereochemical purity must be confirmed. Chiral HPLC is the standard method for this purpose. This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers. The selection of the appropriate chiral column (e.g., based on cyclodextrin (B1172386) or cellulose (B213188) derivatives) is determined through screening. For similar complex molecules, gas chromatography on a chiral column has also proven effective for determining enantiomeric excess. mdpi.com

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org For this compound, direct analysis by GC might be challenging due to its relatively high molecular weight and the presence of a polar hydroxyl group, which could cause peak tailing.

However, GC could be employed in two scenarios:

Analysis of Volatile Precursors: During synthesis, GC can be used to monitor the consumption of more volatile starting materials.

Analysis after Derivatization: The hydroxyl group can be derivatized (e.g., through silylation) to create a more volatile and thermally stable analogue, which can then be readily analyzed by GC. This approach is useful for trace-level quantification. GC analyses are typically performed on instruments equipped with a Flame Ionization Detector (FID) or coupled to a mass spectrometer (GC-MS). acs.org

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. researchgate.net In the synthesis of azaspiro compounds, TLC is routinely used to monitor the progress of a chemical reaction. preprints.orgnih.gov By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel), researchers can quickly visualize the consumption of starting materials and the formation of the desired product.

The separation is achieved by developing the plate in a sealed chamber with an appropriate solvent system (eluent), typically a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol. The separated spots are visualized under UV light or by staining with a chemical reagent like potassium permanganate. preprints.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify components.

Table 2: Example TLC Solvent Systems for Monitoring Azaspiro Compound Synthesis

Solvent System (v/v) Typical Application
Hexane / Ethyl Acetate (1:2) Monitoring coupling reactions of moderately polar compounds. preprints.org
Dichloromethane / Methanol (9:1) Separating more polar compounds, such as those with free hydroxyl or amine groups.
n-Butanol / Acetic Acid / Water (2:1:1) For highly polar, hydrophilic compounds. researchgate.net

Note: Optimal solvent systems must be determined experimentally.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry-Based Quantification in Complex Biological Matrices (for in vitro research)

For in vitro research, such as studying the compound's interaction with enzymes or cells, it is often necessary to quantify its concentration in complex biological matrices like cell culture media, cell lysates, or microsomal preparations. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the gold standard for this application due to its exceptional sensitivity and selectivity.

The methodology involves:

Sample Preparation: The analyte is extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

LC Separation: The extracted sample is injected into an HPLC system (usually reverse-phase) to chromatographically separate the analyte from any remaining matrix components.

Mass Spectrometric Detection: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is ionized. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). For structural confirmation of newly synthesized spirocyclic compounds, High-Resolution Mass Spectrometry (HRMS) is often used to determine the precise mass and elemental formula. preprints.orgnih.gov

Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS) is used in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). A specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and allowing for accurate quantification even at very low concentrations.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of small molecules like this compound in complex biological matrices. The optimization of LC-MS/MS parameters is a critical step to ensure reliable and accurate results. This process, often referred to as tuning, involves adjusting various mass spectrometry settings for each specific analyte. restek.com

Key parameters that require optimization include the precursor and product ions, collision energies, and various voltages within the mass spectrometer. restek.com It is important to note that optimal settings can vary even between instruments of the same make and model, underscoring the necessity of individual compound optimization. restek.com While published methods can provide a starting point, relying solely on literature values without verification can lead to a significant loss of sensitivity and may compromise the limits of detection (LOD) and quantification (LOQ). restek.com

The optimization process typically involves the following steps:

Ionization Source Selection and Optimization: The choice between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) is fundamental. ESI is generally preferred for polar and ionizable compounds, while APCI is often better suited for less polar, lower-molecular-weight compounds. chromatographyonline.comchromatographyonline.com For this compound, with its polar functional groups, ESI would likely be the initial choice. Optimization of source parameters such as capillary voltage, nebulizing gas flow rate, and drying gas temperature is crucial for efficient ion generation. chromatographyonline.com

Selection of Precursor and Product Ions: In MS/MS, the precursor ion (the ionized molecule of interest) is selected and then fragmented to produce characteristic product ions. The selection of the most abundant and stable precursor and product ions is essential for achieving high sensitivity in multiple reaction monitoring (MRM) mode. technologynetworks.com

Collision Energy Optimization: The collision energy is the energy applied to fragment the precursor ion. Optimizing this parameter for each specific precursor-to-product ion transition (MRM pair) is critical for maximizing the signal intensity of the daughter ions. technologynetworks.com It is standard practice to monitor at least two MRM pairs for each compound to ensure specificity and confident identification. technologynetworks.com

Chromatographic Separation: The liquid chromatography component separates the target analyte from other components in the sample. Optimization of the chromatographic method, including the choice of column, mobile phase composition, and gradient elution profile, is necessary to achieve good peak shape, resolution, and retention time. technologynetworks.com

A systematic approach to method development, starting with the dilution of a chemical standard, followed by MS/MS optimization, chromatography optimization, and finally, verification with a calibration curve, is recommended for successful compound analysis. technologynetworks.com

Table 1: Key Parameters for LC-MS/MS Method Optimization

Parameter Description Considerations for this compound
Ionization Mode The method by which the analyte is ionized before entering the mass spectrometer. ESI is likely suitable due to the presence of polar functional groups.
Precursor Ion The mass-to-charge ratio (m/z) of the intact, ionized analyte. Determined by direct infusion or initial LC-MS runs.
Product Ions The m/z of the fragment ions generated from the precursor ion. At least two stable and abundant product ions should be selected for MRM.
Collision Energy (CE) The energy used to fragment the precursor ion. Optimized for each MRM transition to maximize product ion signal.

| Chromatography | The separation of the analyte from the sample matrix. | A reverse-phase column with a suitable mobile phase gradient would be a common starting point. |

Spectrophotometric and Fluorometric Assays for Concentration Determination

Spectrophotometric and fluorometric assays are widely used for the quantitative determination of compounds in solution. These techniques are based on the absorption and emission of light by the analyte, respectively.

Spectrophotometry: This technique measures the amount of light absorbed by a sample at a specific wavelength. While many organic molecules exhibit absorption in the ultraviolet (UV) range, the specificity of UV-Vis spectrophotometry can be limited in complex mixtures. acs.org For this compound, a UV-Vis spectrum would need to be recorded to determine its maximum absorption wavelength (λmax). Quantification would then be possible by measuring the absorbance at this wavelength and using a calibration curve. However, without a significant chromophore, the sensitivity of this method may be low.

Fluorometry: Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. horiba.comwikipedia.org It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. horiba.comwikipedia.org Many spiro compounds are known to be fluorescent, and their emission properties are influenced by their molecular structure and environment. acs.orgresearchgate.net

The fluorescence properties of this compound would need to be experimentally determined. This would involve measuring its excitation and emission spectra to identify the optimal wavelengths for analysis. The fluorescence intensity is typically proportional to the concentration of the analyte, allowing for quantitative measurements. horiba.com

Table 3: Comparison of Spectrophotometric and Fluorometric Assays

Feature Spectrophotometry Fluorometry
Principle Measures light absorption Measures light emission
Sensitivity Generally lower Generally higher
Selectivity Can be lower, especially in complex mixtures Generally higher, as fewer compounds fluoresce
Instrumentation UV-Vis Spectrophotometer Fluorometer/Spectrofluorometer

| Applicability | Requires a chromophore in the analyte | Requires a fluorophore in the analyte |

Electrochemical Methods for Sensing and Redox Characterization

Electrochemical methods can be used for both the quantitative analysis and the characterization of the redox properties of molecules. Techniques such as cyclic voltammetry can provide information about the oxidation and reduction potentials of a compound. The presence of the nitrogen atom in the azaspiro ring system of this compound suggests it may have interesting electrochemical behavior. Some spiro compounds containing quinone scaffolds are known to be involved in redox processes. nih.gov

The redox properties of a compound are important for understanding its potential mechanisms of action in biological systems and for developing electrochemical sensors. The characterization of redox reactions is crucial for the rational design of materials for various electrochemical technologies. mdpi.com A detailed electrochemical study of this compound would be necessary to determine its suitability for electrochemical detection and to understand its redox chemistry.

Sample Preparation Strategies for Diverse Research Applications

Effective sample preparation is a critical step in the analysis of any compound from a complex matrix, as it is necessary to remove interfering substances and concentrate the analyte of interest. ijisrt.comresearchgate.net The choice of sample preparation technique depends on the nature of the analyte, the sample matrix, and the analytical method to be used. ijisrt.comorientjchem.org

For the analysis of this compound from biological samples such as plasma, serum, or tissue homogenates, several strategies can be employed:

Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological samples. It involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid, to the sample. ijisrt.com After centrifugation, the supernatant containing the analyte is collected. ijisrt.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org The choice of the organic solvent is crucial for achieving efficient extraction of the target analyte. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively retain the analyte while interfering components are washed away. ijisrt.comnih.gov The analyte is then eluted with a suitable solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE. nih.gov

The development of a robust sample preparation method is essential for minimizing matrix effects, which can interfere with the accurate quantification of the analyte, particularly in LC-MS/MS analysis. researchgate.net

Table 4: Common Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Precipitation of proteins using a solvent or acid. Simple, fast, and inexpensive. May result in less clean extracts and matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids. Can provide good sample cleanup. Can be labor-intensive and use large volumes of organic solvents.

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | Provides high recovery, clean extracts, and can be automated. | Can be more expensive and require method development. |

Advanced Research Applications and Future Perspectives on 9 Ethyl 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol

Development of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a Molecular Probe for Specific Biological Targets

The unique topology of the 1-oxa-9-azaspiro[5.5]undecane scaffold makes it an ideal starting point for the design of molecular probes to investigate biological systems. Derivatives of this core structure have been synthesized and evaluated as potent inhibitors for specific and challenging biological targets.

One significant area of exploration has been in the development of antituberculosis agents. Researchers have identified the 1-oxa-9-azaspiro[5.5]undecane scaffold as a basis for inhibitors of the MmpL3 (Mycobacterial membrane protein Large 3) protein in Mycobacterium tuberculosis. osi.lv The MmpL3 protein is an essential transporter involved in the formation of the mycobacterial cell wall, making it a critical target for new antibiotics. Compounds based on this spirocyclic system have demonstrated high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis. osi.lv The ethyl and hydroxyl moieties of this compound could serve as vectors for modification or as key interacting groups to probe the binding site of targets like MmpL3.

Furthermore, the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been investigated for the design of potential inhibitors of soluble epoxide hydrolase (sEH). researchgate.net sEH is an enzyme involved in the metabolism of signaling lipids and is a therapeutic target for cardiovascular and inflammatory diseases. The development of probes based on this scaffold can help elucidate the role of sEH in various pathological processes. researchgate.net

Potential as a Lead Scaffold for Rational Design of Novel Chemical Biology Tools

The inherent rigidity of the spirocyclic core in this compound reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. nih.govuc.pt This characteristic makes it an attractive lead scaffold for the rational design of new chemical biology tools and therapeutic candidates. The three-dimensional arrangement of functional groups allows for a precise exploration of chemical space, a significant advantage in modern drug discovery. nih.govdndi.org

The versatility of the broader spiro[5.5]undecane framework has been demonstrated in the development of potent and selective inhibitors for a range of protein classes. For instance, a related 1,4,9-triazaspiro[5.5]undecane core was utilized to generate highly potent inhibitors of METTL3, an RNA methyltransferase implicated in various cancers. researchgate.net Similarly, a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold served as the foundation for dual-acting ligands targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for pain management. researchgate.net

These examples underscore the adaptability of the spiro[5.5]undecane skeleton. By modifying the functional groups on the this compound core, researchers can systematically tune physicochemical properties and target engagement to create novel tools for chemical biology.

Scaffold ClassBiological Target(s)Therapeutic Area
1-oxa-9-azaspiro[5.5]undecaneMmpL3 ProteinInfectious Disease (Tuberculosis)
1-oxa-9-azaspiro[5.5]undecaneSoluble Epoxide Hydrolase (sEH)Inflammation, Cardiovascular Disease
1,4,9-triazaspiro[5.5]undecaneMETTL3Oncology
1-oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (MOR), Sigma-1 Receptor (σ1R)Pain Management

Innovative Synthetic Strategies for Complex Spirocyclic Systems Based on This Scaffold

The construction of the spirocyclic core is a key challenge in the synthesis of compounds like this compound. Research into the 1-oxa-9-azaspiro[5.5]undecane system has highlighted the utility of specific synthetic methodologies. One notable method is the Prins cyclization, which has been effectively used to construct the core structure. osi.lv This reaction allows for the formation of the tetrahydropyran (B127337) ring fused at the spirocenter.

General advancements in the synthesis of spiro-heterocycles offer a broader toolbox that can be adapted for this specific scaffold. nih.gov Methodologies such as intramolecular cyclizations, multi-component reactions, and cycloadditions are frequently employed to build complex spirocyclic architectures. uc.ptresearchgate.net For instance, iodocyclization has been developed as a general and effective approach for creating oxa-spirocycles. rsc.org The development of stereoselective methods is particularly crucial, as the biological activity of spirocyclic compounds is often dependent on the specific stereochemistry at the spirocenter. nih.gov These innovative strategies are essential for generating diverse libraries of derivatives based on the this compound scaffold for biological screening.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental validation is critical for advancing the understanding and application of the this compound scaffold. Molecular docking has been utilized in studies of 1-oxa-9-azaspiro[5.5]undecane derivatives to predict binding modes and guide the optimization of their antituberculosis activity. osi.lv Such in silico methods allow for the rationalization of structure-activity relationships (SAR) and the prioritization of synthetic targets.

For related spiro[5.5]undecane systems, more advanced integrated approaches have proven highly successful. For example, the development of METTL3 inhibitors was driven by a protein crystallography-based optimization strategy. researchgate.net This involved iteratively solving the crystal structures of the protein in complex with inhibitors to guide medicinal chemistry efforts, resulting in a significant improvement in potency. researchgate.net Applying similar integrated strategies—combining molecular dynamics simulations, quantum mechanics calculations, X-ray crystallography, and experimental binding assays—to this compound and its derivatives will enable a deeper mechanistic understanding of their interactions with biological targets.

Exploration of Unconventional Biological Interactions and Novel Mechanistic Hypotheses

The rigid, three-dimensional nature of the this compound scaffold allows it to present functional groups in well-defined spatial orientations. This can facilitate unconventional biological interactions that are inaccessible to more flexible or planar molecules. uc.pt The fixed orientation of the ethyl group at the 9-position and the hydroxyl group at the 4-position could enable simultaneous engagement with distinct subpockets within a single binding site or even bridge two different proteins.

This structural feature opens avenues for novel mechanistic hypotheses. For example, derivatives of this scaffold could be designed as allosteric modulators, which bind to a site on a protein distinct from the active site to regulate its activity. The development of dual-target ligands based on a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold highlights the potential for these systems to engage with multiple biological targets simultaneously to achieve a synergistic therapeutic effect. researchgate.net Exploring these unconventional binding modes could lead to the discovery of new biological functions and therapeutic strategies.

Perspectives on Green and Sustainable Synthetic Pathways for Spirocyclic Derivatives

As the chemical complexity of therapeutic agents increases, so does the importance of developing green and sustainable synthetic methods. The future synthesis of derivatives based on this compound will likely incorporate principles of green chemistry to minimize environmental impact. bohrium.com

Q & A

Q. What are the common synthetic routes for preparing 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, and how are reaction yields optimized?

Methodological Answer: Synthesis of spirocyclic compounds like this compound often involves cyclization reactions or multi-component couplings. For example:

  • Condensation reactions between aldehydes and amines, followed by acid/base-mediated cyclization (e.g., benzaldehyde and cyclopropylamine in a 1:1 molar ratio, yielding 30% after purification via chromatography and preparative HPLC) .
  • Optimization strategies : Adjusting solvent polarity (e.g., MeOH/MeCN mixtures), temperature control, and stoichiometric ratios to enhance diastereoselectivity. Factorial design experiments can systematically explore variable interactions (e.g., temperature, catalyst loading) .

Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer: A combination of techniques is essential:

Technique Purpose Example from Evidence
1H/13C NMR Assign spirocyclic backbone and substituentsδ 8.58 (s, 1H) for triazole protons in related spiro compounds
IR Spectroscopy Confirm functional groups (e.g., -OH, C-O-C)Absence of broad -OH stretches indicates acetal formation
Elemental Analysis Verify purity (>95%) and molecular formulaUsed for compounds like 3-oxa-9-azaspiro[5.5]undecane hydrochloride
HPLC Resolve diastereomers (critical for chiral centers)Preparative HPLC achieved 2:1 diastereomer separation

Q. How should researchers handle and store this compound to ensure chemical stability?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • Incompatibilities : Avoid strong acids/bases (risk of ring-opening) and oxidizing agents (e.g., peroxides) .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis and gloveboxes for hygroscopic intermediates .

Advanced Research Questions

Q. How can diastereomers formed during synthesis be resolved, and what analytical methods validate their separation?

Methodological Answer:

  • Resolution : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) or crystallization in polar solvents (e.g., MeOH/H2O) .
  • Validation : Compare NMR coupling constants (e.g., J values for axial/equatorial protons) and chiral HPLC retention times. For example, diastereomers of N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine showed distinct 1H NMR splitting patterns .

Q. What computational methods predict the reactivity and conformational dynamics of this spirocyclic compound?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) and predict steric effects from the ethyl substituent.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability .
  • COMSOL Multiphysics : Couple AI-driven simulations with experimental data to optimize reaction parameters (e.g., temperature gradients) .

Q. What strategies minimize by-product formation during spirocyclization, and how are reaction conditions optimized?

Methodological Answer:

  • By-Product Mitigation :
    • Use scavenger resins (e.g., polymer-bound amines) to trap unreacted aldehydes.
    • Employ high-dilution conditions to favor intramolecular cyclization over oligomerization .
  • Optimization :
    • Design of Experiments (DoE) : Apply full factorial designs to test variables (e.g., catalyst type, solvent dielectric constant) .
    • Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and identifies intermediates .

Q. How does the ethyl substituent influence the compound’s biological activity, and what assays validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare the ethyl derivative with methyl/propyl analogs in enzyme inhibition assays (e.g., kinase or protease targets).
  • Assays :
    • SPR (Surface Plasmon Resonance) : Measure binding affinity to target proteins.
    • Cellular Permeability : Use Caco-2 monolayers to assess membrane penetration .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for spirocyclic syntheses: How should researchers address variability?

Methodological Answer:

  • Root Causes : Variability in starting material purity, solvent quality, or catalyst aging.
  • Resolution :
    • Standardize reagents (e.g., use freshly distilled aldehydes).
    • Replicate procedures across labs with controlled humidity/temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.